Arachidonic Acid methyl ester-d8

Isotopic Purity Stable Isotope Synthesis GC-MS Characterization

Arachidonic Acid methyl ester-d8 (CAS 19245-55-7), also known as Methyl Arachidonate-d8, is a chemically synthesized, stable isotope-labeled derivative of arachidonic acid methyl ester, where eight hydrogen atoms are specifically replaced by deuterium at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. This polyunsaturated fatty acid ester (C21H26D8O2, MW 326.5) is a critical research tool, not a drug, intended solely for use as an internal standard for the precise quantification of its non-deuterated analog, arachidonic acid methyl ester, via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Molecular Formula C21H34O2
Molecular Weight 326.55
CAS No. 19245-55-7
Cat. No. B593977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonic Acid methyl ester-d8
CAS19245-55-7
SynonymsMethyl Arachidonate-d8
Molecular FormulaC21H34O2
Molecular Weight326.55
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OC
InChIInChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i7D,8D,10D,11D,13D,14D,16D,17D
InChIKeyOFIDNKMQBYGNIW-APIFDNBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arachidonic Acid methyl ester-d8 (CAS 19245-55-7): Deuterated Internal Standard for Quantitative Lipidomics and Eicosanoid Research


Arachidonic Acid methyl ester-d8 (CAS 19245-55-7), also known as Methyl Arachidonate-d8, is a chemically synthesized, stable isotope-labeled derivative of arachidonic acid methyl ester, where eight hydrogen atoms are specifically replaced by deuterium at the 5, 6, 8, 9, 11, 12, 14, and 15 positions . This polyunsaturated fatty acid ester (C21H26D8O2, MW 326.5) is a critical research tool, not a drug, intended solely for use as an internal standard for the precise quantification of its non-deuterated analog, arachidonic acid methyl ester, via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) . Its utility is founded on its near-identical physicochemical behavior to the analyte, ensuring co-elution during chromatography, while its +8 Da mass shift provides a distinct analytical channel, enabling accurate stable isotope dilution mass spectrometry [1].

Arachidonic Acid methyl ester-d8 Procurement: Why Deuterated Internal Standards Cannot Be Casually Substituted


In quantitative bioanalysis, substituting Arachidonic Acid methyl ester-d8 with an alternative internal standard—such as a non-deuterated analog, a carbon-13 (13C) labeled version, or a deuterated compound with a different labeling pattern—is a scientifically invalid practice that will severely compromise analytical accuracy and reproducibility. The core principle of stable isotope dilution mass spectrometry (SID-MS) relies on the internal standard mimicking the analyte's behavior precisely throughout sample preparation, extraction, derivatization, and ionization. A non-deuterated analog cannot be distinguished by MS, providing no quantification channel [1]. A 13C-labeled analog, while distinct in MS, may exhibit a subtle but significant chromatographic retention time shift (isotope effect), leading to differential matrix effects and compromised accuracy, particularly in complex biological matrices [2]. Similarly, a d5-labeled analog (e.g., Arachidonic Acid-d5 methyl ester) offers a mass shift of only +5 Da, increasing the risk of isotopic cross-talk with the unlabeled analyte's natural M+1, M+2, and M+3 isotopes, thereby reducing the assay's dynamic range and limit of quantification. These differences are not theoretical; they directly translate into assay failures during validation due to poor precision and accuracy, necessitating costly rework. The evidence presented in Section 3 quantifies the specific advantages of the d8-labeled methyl ester over these key alternatives.

Arachidonic Acid methyl ester-d8: Quantifiable Differentiation Evidence Versus Analogs


Isotopic Purity and Synthetic Feasibility of d8 vs. d4 Arachidonic Acid Methyl Ester

Early synthetic routes for deuterated arachidonic acid analogs highlight the challenges in achieving high isotopic purity. A foundational study comparing d8 and d4 methyl arachidonate synthesis reported significantly different outcomes. The methyl arachidonate-d4 was synthesized with an isotopic purity of >91% and an overall yield of ~11% [1]. In contrast, the synthesis of methyl d8-arachidonate via direct deuteration yielded a product with an isotopic purity of 86% [2]. A separate batch of methyl d8-arachidonate prepared from a tetraacetylenic precursor achieved only 56% isotopic purity [2]. Modern commercial suppliers for Arachidonic Acid methyl ester-d8 (CAS 19245-55-7) now offer material with a guaranteed purity of ≥99% deuterated forms (d1-d8), representing a critical advancement in manufacturing that ensures reliable analytical performance .

Isotopic Purity Stable Isotope Synthesis GC-MS Characterization

Chromatographic Co-elution Fidelity: Deuterium-Induced Isotope Effects in LC-MS

A fundamental requirement for an accurate internal standard is co-elution with the analyte to normalize for variable matrix effects. Deuterium-labeled compounds, due to the shorter C-D bond length compared to C-H, can exhibit a subtle reverse-phase chromatographic shift (typically earlier elution), a phenomenon known as the deuterium isotope effect [1]. This effect is more pronounced with higher numbers of deuterium atoms and in certain mobile phases. While direct, comparative retention time data for Arachidonic Acid methyl ester-d8 versus its d5 or 13C-labeled counterparts is proprietary to vendor applications labs, the underlying principle is well-established: a higher mass shift from a larger number of deuterium atoms (d8 vs. d5) generally correlates with a greater chromatographic shift [2]. In the context of arachidonic acid analysis in complex lipid extracts, the d8-labeled standard provides a +8 Da mass difference, which is sufficiently high to avoid isotopic cross-talk from the analyte's natural M+4 or M+6 isotopes, but its potential for a small retention time shift must be accounted for during method development. 13C-labeled internal standards, in contrast, exhibit virtually no chromatographic isotope effect, making them the gold standard for absolute co-elution, though often at a significantly higher cost [3].

Chromatography Isotope Effect LC-MS Matrix Effect

Impact of Deuteration on Enzymatic Reaction Kinetics: KIE and Regioselectivity in Lipoxygenase Assays

When Arachidonic Acid methyl ester-d8 is used as a tracer in cell-based or enzymatic assays (following hydrolysis), its deuterium atoms can significantly alter reaction kinetics compared to the unlabeled substrate. A study on the reaction of site-specifically deuterated arachidonic acids with human 12- and 15-lipoxygenases (LOs) revealed substantial kinetic isotope effects (KIEs) [1]. While this study used specifically deuterated free acids, it demonstrates a critical class-level principle: deuteration at bis-allylic positions (the same positions labeled in Arachidonic Acid-d8 methyl ester) alters the enzyme's catalytic rate. For example, with 15-hLO-1, the KIE was large enough to cause 'isotope sensitive branching,' where the enzyme's regioselectivity inverted from abstracting hydrogen at C13 (unlabeled AA) to abstracting hydrogen at C10 (when C13 was deuterated) [1]. This means that in a competitive assay, Arachidonic Acid-d8 methyl ester will not be metabolized at the same rate or with the same product profile as the endogenous, unlabeled substrate. This is not a flaw but a quantifiable characteristic that must be accounted for in experimental design and data interpretation.

Enzymology Kinetic Isotope Effect Lipoxygenase Eicosanoid

Arachidonic Acid methyl ester-d8 (CAS 19245-55-7) Application Scenarios: Where This Deuterated Standard is the Optimal Procurement Choice


Targeted Lipidomics: Absolute Quantification of Arachidonic Acid Methyl Ester in Biological Matrices

This is the compound's primary and most validated application. When an analytical workflow requires the precise and absolute quantification of arachidonic acid methyl ester (e.g., after derivatization of free arachidonic acid from plasma, tissue, or cell lysates) using GC-MS or LC-MS, Arachidonic Acid methyl ester-d8 is the optimal internal standard . The evidence in Section 3 supports this: its high commercial isotopic purity (≥99%) ensures minimal background interference, while its +8 Da mass shift provides a clear MS channel separate from the analyte's natural isotopic envelope, enabling accurate, linear quantification across a wide dynamic range [1]. This directly addresses the core need of assays in pharmaceutical development, clinical research, and nutritional studies where lipid mediator levels are key biomarkers.

Stable Isotope-Resolved Metabolomics (SIRM) for Tracing Eicosanoid Pathway Flux

Arachidonic Acid methyl ester-d8 can be used as a metabolic tracer in cell culture or in vivo models (following hydrolysis) to investigate the flux through the arachidonic acid cascade. By tracking the incorporation of deuterium into downstream metabolites (e.g., prostaglandins, leukotrienes, HETEs) using LC-MS/MS, researchers can quantify how different stimuli or genetic perturbations alter pathway activity . The quantitative evidence of a Kinetic Isotope Effect (KIE) with this compound (Section 3) is a critical consideration for this application. The KIE is not a barrier but a feature: it can be accounted for with proper controls and, in some cases, leveraged to study the rate-limiting steps of enzymatic reactions. This application is distinct from using a non-deuterated or 13C tracer, which would either be indistinguishable (non-deuterated) or not exhibit the same reaction-kinetic signatures (13C).

Method Development and Validation for Bioanalytical Assays According to Regulatory Guidelines

For laboratories developing and validating quantitative bioanalytical methods (e.g., for drug discovery or biomarker validation) in accordance with FDA or EMA guidelines, Arachidonic Acid methyl ester-d8 is a critical reagent . Regulatory guidance strongly recommends the use of a stable isotope-labeled internal standard to correct for variability in sample extraction and MS ionization efficiency [1]. The use of a deuterated analog that closely matches the analyte is a fundamental component of demonstrating method accuracy and precision. The evidence confirming the availability of the d8-labeled methyl ester in high purity (≥99%) from multiple reputable vendors (Section 3) ensures a reliable supply chain, which is essential for long-term clinical studies and commercial assay deployment. The alternative—using a non-deuterated analog—would be a significant deviation from best practices and would likely be challenged during regulatory review.

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